Elemol: A Comprehensive Technical Guide for Researchers
Elemol: A Comprehensive Technical Guide for Researchers
Introduction
Elemol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. This guide provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological activities, with a focus on its potential applications in drug discovery and development. The information presented is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Chemical Structure and Identification
Elemol, with the chemical formula C₁₅H₂₆O, is a sesquiterpenoid possessing a characteristic elemane skeleton.[1] Its structure features a cyclohexane (B81311) ring substituted with a methyl group, an ethenyl (vinyl) group, and an isopropenyl group, along with a tertiary alcohol functional group.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol[2] |
| CAS Number | 639-99-6[2] |
| Chemical Formula | C₁₅H₂₆O[2][3][4] |
| Canonical SMILES | CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O[3] |
| InChI Key | GFJIQNADMLPFOW-UHFFFAOYSA-N[3] |
Physicochemical Properties
A summary of the key physicochemical properties of elemol is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Weight | 222.37 g/mol | [2][3][4] |
| Appearance | Pale yellow to yellow crystals or solid | [5] |
| Melting Point | 51.00 to 52.00 °C | [1] |
| Boiling Point | 144.00 to 145.00 °C at 15.00 mm Hg | [1] |
| Density | 0.936 g/cm³ at 20 °C | [6] |
| Solubility | Soluble in DMSO; Practically insoluble in water | [1][3] |
| logP (Octanol/Water Partition Coefficient) | 4.4 | [2] |
Pharmacological Properties and Mechanism of Action
Elemol has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These properties are attributed to its unique chemical structure and its ability to modulate specific biological pathways.
Anti-inflammatory Activity
Elemol, as a constituent of various essential oils, has been associated with anti-inflammatory effects. While specific studies on isolated elemol are limited, the anti-inflammatory action of essential oils containing elemol is often attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Proposed anti-inflammatory mechanism of Elemol via NF-κB pathway inhibition.
Antimicrobial Activity
Elemol is recognized for its broad-spectrum anti-infectious properties, including antibacterial, antiviral, antifungal, and antiparasitic activities.[3] While detailed studies on the minimum inhibitory concentrations (MIC) of pure elemol are not extensively available, essential oils containing significant amounts of elemol have shown efficacy against various pathogens. For example, the essential oil of Cryptomeria japonica, which contains elemol, has demonstrated antimicrobial properties. The proposed mechanism of action for terpenoids like elemol often involves the disruption of microbial cell membranes and inhibition of essential cellular processes.
Anticancer Activity
Emerging evidence suggests that elemol may possess anticancer properties. The essential oil of Myrcia splendens, which contains elemol, has been shown to exhibit cytotoxic activity against A549 lung cancer cells.[7] The proposed mechanism for the anticancer effects of many sesquiterpenoids involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration. Further research is needed to elucidate the specific signaling pathways targeted by elemol in cancer cells.
Caption: General workflow for evaluating the in vitro anticancer activity of Elemol.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the pharmacological properties of elemol.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of elemol can be determined using the broth microdilution method.
Methodology:
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Prepare a stock solution of elemol in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the elemol stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
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Include positive (microorganism with no elemol) and negative (medium only) controls.
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Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of elemol that completely inhibits the visible growth of the microorganism.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of elemol on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of elemol for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of elemol that inhibits 50% of cell growth).
NF-κB Activation Assay (Western Blot)
The effect of elemol on the NF-κB signaling pathway can be investigated by analyzing the expression and phosphorylation of key proteins using Western blotting.
Methodology:
-
Culture relevant cells (e.g., macrophages like RAW 264.7) and pre-treat with different concentrations of elemol for a specific duration.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., IκBα, p65).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the effect of elemol on protein expression and phosphorylation.
Natural Sources, Isolation, and Synthesis
Elemol is naturally present in the essential oils of a variety of plants, including:
-
Chamaecyparis obtusa (Hinoki cypress)[6]
-
Magnolia officinalis
-
Ferula species
-
Cryptomeria japonica (Japanese cedar)
-
Myrcia splendens[7]
Isolation: Elemol is typically isolated from essential oils through chromatographic techniques such as column chromatography and preparative gas chromatography.
Synthesis: Chemical synthesis of elemol has been achieved through various multi-step organic synthesis routes, often involving rearrangements of other sesquiterpenoid precursors.
Conclusion
Elemol is a promising natural compound with a range of pharmacological activities that warrant further investigation for its potential therapeutic applications. This guide provides a foundational understanding of its chemical and biological properties to support ongoing and future research in drug discovery and development. The provided experimental protocols offer a starting point for researchers to explore the mechanisms of action of this intriguing sesquiterpenoid.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
